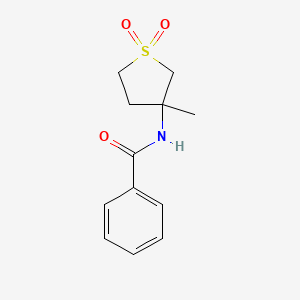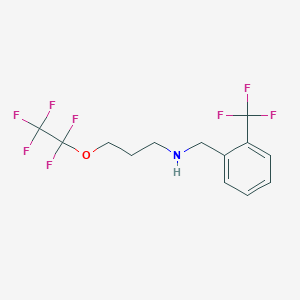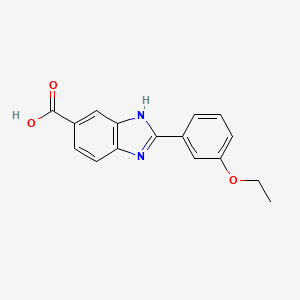
(3-Methylcyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylcyclobutyl)methanamine: 3-Methylcyclobutanemethanamine , is a synthetic intermediate with the chemical formula C₆H₁₃N·HCl . It serves as a building block in organic synthesis. The compound’s structure features a cyclobutane ring substituted with a methyl group and an amino group.
Preparation Methods
a. Synthetic Routes: The preparation of (3-Methylcyclobutyl)methanamine involves several synthetic routes. One common method is the reduction of 3-methylcyclobutanone using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction proceeds as follows:
3-methylcyclobutanone+reducing agent→this compound
b. Industrial Production: While industrial-scale production methods may vary, the reduction of 3-methylcyclobutanone remains a key step. Optimization of reaction conditions, catalysts, and purification processes ensures efficient production.
Chemical Reactions Analysis
(3-Methylcyclobutyl)methanamine: can undergo various chemical reactions:
Reduction: Reduction reactions convert the carbonyl group in 3-methylcyclobutanone to the amine functionality.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Acid-Base Reactions: The compound forms salts with acids, such as the hydrochloride salt.
Common reagents include reducing agents (LiAlH₄, NaBH₄), acids (HCl), and bases (NaOH).
Scientific Research Applications
(3-Methylcyclobutyl)methanamine: finds applications in:
Organic Synthesis: As a building block, it contributes to the construction of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for drug development.
Materials Science: It may be used in the synthesis of novel materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance, if used as a drug precursor, it could target specific receptors or enzymes. Further research is needed to elucidate its precise molecular interactions.
Comparison with Similar Compounds
(3-Methylcyclobutyl)methanamine: stands out due to its unique cyclobutane ring structure. Similar compounds include methenamine (hexamethylenetetramine), which shares the cyclic amine motif but lacks the methyl substitution .
Remember that this compound’s versatility makes it valuable in both research and industrial contexts
Properties
IUPAC Name |
(3-methylcyclobutyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-2-6(3-5)4-7/h5-6H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVPWASAUVYUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305999 |
Source


|
| Record name | 3-Methylcyclobutanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34577-92-9 |
Source


|
| Record name | 3-Methylcyclobutanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34577-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclobutanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)





![1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine](/img/structure/B12119885.png)
![(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12119888.png)

![Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester](/img/structure/B12119896.png)
amine](/img/structure/B12119906.png)

![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B12119915.png)

